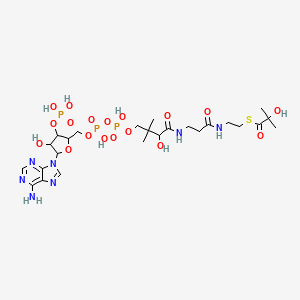

2-Hydroxyisobutyryl-CoA

Descripción

Propiedades

Número CAS |

1383119-39-8 |

|---|---|

Fórmula molecular |

C25H42N7O18P3S |

Peso molecular |

853.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-24(2,18(35)21(36)28-6-5-14(33)27-7-8-54-23(37)25(3,4)38)10-47-53(44,45)50-52(42,43)46-9-13-17(49-51(39,40)41)16(34)22(48-13)32-12-31-15-19(26)29-11-30-20(15)32/h11-13,16-18,22,34-35,38H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,16-,17-,18+,22-/m1/s1 |

Clave InChI |

FFVUICCDNWZCRC-ZSJPKINUSA-N |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Dawn of a Novel Epigenetic Regulator: A Technical Guide to Lysine 2-Hydroxyisobutyrylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and significance of lysine 2-hydroxyisobutyrylation (Khib), a recently identified and evolutionarily conserved post-translational modification (PTM). We delve into its regulatory mechanisms, its profound implications in cellular processes and disease, and the experimental methodologies crucial for its investigation.

Discovery and Prevalence of a New Acyl Mark

Lysine 2-hydroxyisobutyrylation was first reported as a novel histone mark, expanding the ever-growing landscape of epigenetic regulation.[1][2][3] This modification, characterized by the addition of a 2-hydroxyisobutyryl group to the epsilon-amino group of a lysine residue, has since been identified in a wide array of proteins across both prokaryotic and eukaryotic organisms, underscoring its evolutionary conservation.[4][5][6] The discovery was largely driven by high-resolution mass spectrometry, which detected a specific mass shift on lysine residues corresponding to the addition of the 2-hydroxyisobutyryl moiety.[7]

The prevalence of Khib is extensive, with large-scale proteomic studies identifying thousands of modification sites on hundreds to thousands of proteins in various species and cell types. This widespread nature suggests its fundamental role in cellular physiology.

Quantitative Overview of Khib Sites and Proteins

The following table summarizes the number of identified Khib sites and proteins from various proteomic studies, highlighting the broad impact of this modification.

| Organism/Tissue | Number of Khib Sites | Number of Khib-Modified Proteins | Reference(s) |

| Human Pancreatic Cancer | 10,367 | 2,325 | [1][2] |

| Proteus mirabilis | 4,735 | 1,051 | [8] |

| Tip60 Overexpressing Human Cells | 3,502 | 1,050 | [9] |

| Oral Squamous Cell Carcinoma | 938 | 617 | [10] |

| Maize (infected) | 2,066 | 728 | [11] |

| Wheat Leaves | 3,004 | 1,104 | [3][12] |

| Rice | 9,916 | 2,512 | [3] |

| Physcomitrella patens | 11,976 | 3,001 | [3] |

The Significance of Khib in Cellular Function and Disease

Khib has emerged as a critical regulator in a multitude of cellular processes, ranging from gene transcription and metabolism to cell proliferation and disease pathogenesis.

Regulation of Gene Expression

Initially discovered on histones, Khib plays a significant role in chromatin dynamics and the regulation of gene transcription.[3][7] The genomic distribution of histone Khib marks, such as H4K8hib, has been shown to be associated with active gene transcription.[7] This suggests that Khib, similar to other well-studied histone acylations like acetylation, functions to create a chromatin environment conducive to transcription.

Metabolic Regulation

A substantial number of Khib-modified proteins are key enzymes involved in central metabolic pathways. This includes enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid degradation.[5] The modification can directly impact the catalytic activity of these enzymes, thereby providing a rapid mechanism for metabolic reprogramming in response to cellular cues.

One of the most well-characterized examples is the p300-mediated 2-hydroxyisobutyrylation of glycolytic enzymes.[4][5] This pathway highlights how Khib can modulate cellular energy production.

Role in Disease

Aberrant Khib has been increasingly linked to various diseases, particularly cancer.[13] Elevated levels of Khib have been observed in pancreatic cancer and oral squamous cell carcinoma, suggesting a role in tumorigenesis.[1][10] For instance, the 2-hydroxyisobutyrylation of N-acetyltransferase 10 (NAT10) has been shown to promote cancer metastasis.[14] These findings position the enzymes that regulate Khib as potential therapeutic targets for anti-cancer drug development.

The Khib Regulatory Machinery: Writers and Erasers

Like other PTMs, the level of lysine 2-hydroxyisobutyrylation is dynamically regulated by the opposing activities of "writer" and "eraser" enzymes.

-

Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300/CBP and Tip60 have been identified as major writers of Khib.[4][9] These enzymes utilize this compound as a cofactor to transfer the 2-hydroxyisobutyryl moiety onto lysine residues.

-

Erasers (Lysine De-2-hydroxyisobutyrylases): Histone deacetylases (HDACs), specifically HDAC2 and HDAC3, have been shown to act as erasers, removing the Khib modification.[2][9]

Experimental Protocols for Khib Analysis

The study of lysine 2-hydroxyisobutyrylation relies on a combination of proteomic, biochemical, and molecular biology techniques.

Global Khib Proteomics: Affinity Enrichment and LC-MS/MS

The identification of Khib sites on a proteome-wide scale is primarily achieved through a workflow involving antibody-based enrichment followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

Detailed Methodology:

-

Protein Extraction and Digestion:

-

Proteins are extracted from cells or tissues using appropriate lysis buffers containing protease and deacetylase inhibitors.

-

The protein concentration is determined using a standard assay (e.g., BCA assay).

-

Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion, typically with trypsin, to generate peptides.

-

-

Affinity Enrichment of Khib Peptides:

-

A pan-Khib antibody conjugated to beads (e.g., agarose or magnetic beads) is used to specifically capture Khib-containing peptides from the complex peptide mixture.

-

The peptide mixture is incubated with the antibody-bead conjugate.

-

After incubation, the beads are washed extensively to remove non-specifically bound peptides.

-

The enriched Khib peptides are then eluted from the beads, often using an acidic solution.

-

-

LC-MS/MS Analysis:

-

The enriched peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.

-

The separated peptides are then introduced into a high-resolution mass spectrometer.

-

The mass spectrometer performs MS scans to measure the mass-to-charge ratio of the intact peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence and the location of the Khib modification.

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the Khib-modified peptides and proteins.

-

Bioinformatic analyses are then performed to determine the functions, pathways, and subcellular localizations of the identified Khib proteins.[12]

-

Western Blotting for Khib Detection

Western blotting with a pan-Khib antibody is a straightforward method to assess the overall level of protein 2-hydroxyisobutyrylation in a sample.[11][15]

Detailed Methodology:

-

Protein Separation: Proteins from cell or tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Khib.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of the total Khib level.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is employed to map the genome-wide distribution of specific histone Khib marks.[7]

Detailed Methodology:

-

Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: A specific antibody against a histone Khib mark (e.g., H4K8hib) is used to immunoprecipitate the chromatin fragments associated with that mark.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing and Data Analysis: The purified DNA fragments are sequenced, and the resulting reads are mapped to the genome to identify the genomic regions enriched for the specific histone Khib mark.

Future Perspectives and Drug Development Opportunities

The field of lysine 2-hydroxyisobutyrylation is rapidly evolving. Future research will likely focus on elucidating the functional consequences of Khib on a broader range of proteins, identifying more writers and erasers, and understanding the crosstalk between Khib and other PTMs. The involvement of Khib in various diseases, especially cancer, opens up new avenues for therapeutic intervention. The development of small molecule inhibitors or activators targeting the Khib regulatory enzymes represents a promising strategy for novel drug discovery. A deeper understanding of the mechanisms underlying Khib-mediated regulation will be instrumental in harnessing its therapeutic potential.

References

- 1. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]

- 2. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Metabolic Crossroads of 2-Hydroxyisobutyryl-CoA: A Technical Guide for Researchers

An In-depth Examination of a Key Intermediate Linking Xenobiotic Degradation, Central Metabolism, and Epigenetic Regulation.

This technical guide provides a comprehensive overview of the metabolic pathways involving 2-hydroxyisobutyryl-CoA (2-HIB-CoA), a pivotal intermediate in both bacterial catabolism and eukaryotic regulatory processes. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic reactions, presents available quantitative data, outlines key experimental methodologies, and visualizes the intricate molecular pathways.

Introduction to this compound

2-Hydroxyisobutyric acid (2-HIBA) and its activated form, 2-HIB-CoA, have emerged as molecules of significant interest at the intersection of environmental microbiology and human health. Initially identified as a key intermediate in the bacterial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE), its role has expanded to include being a precursor for a crucial post-translational modification: lysine 2-hydroxyisobutyrylation (Khib). This modification is increasingly recognized for its regulatory function in fundamental cellular processes, including glycolysis.

This guide will explore the primary metabolic fates of 2-HIB-CoA, focusing on two distinct bacterial degradation pathways and its connection to epigenetic regulation in eukaryotes.

Bacterial Metabolism of this compound

In bacteria, 2-HIBA is first activated to its CoA thioester, 2-HIB-CoA, a reaction catalyzed by 2-HIBA-CoA ligase (HCL). From this central intermediate, two primary degradation pathways have been characterized: a mutase-dependent pathway and a lyase-dependent pathway.

The Mutase-Dependent Pathway

Certain bacteria, such as Aquincola tertiaricarbonis, utilize a coenzyme B12-dependent this compound mutase (HCM) to isomerize 2-HIB-CoA to (S)-3-hydroxybutyryl-CoA.[1] This reaction effectively channels a xenobiotic-derived metabolite into the conventional β-oxidation pathway for fatty acid metabolism.[2] The HCM enzyme is a heterodimer, composed of a large substrate-binding subunit (HcmA) and a smaller coenzyme B12-binding subunit (HcmB).[1]

The overall transformation in this pathway is as follows:

2-Hydroxyisobutyric acid + ATP + CoA → this compound + AMP + PPi this compound ⇌ (S)-3-Hydroxybutyryl-CoA

Mutase-dependent pathway of 2-HIBA degradation.

The Lyase-Dependent Pathway

An alternative degradation route, identified in actinobacteria such as Actinomycetospora chiangmaiensis, involves the cleavage of 2-HIB-CoA by a thiamine pyrophosphate (TPP)-dependent this compound lyase.[3] This enzyme catalyzes the breakdown of 2-HIB-CoA into acetone and formyl-CoA.[3] The formyl-CoA is subsequently hydrolyzed to formate, which can be oxidized to CO2, while acetone enters its own specific degradation pathway.[4]

The enzymatic steps in this pathway are:

2-Hydroxyisobutyric acid + ATP + CoA → this compound + AMP + PPi this compound → Acetone + Formyl-CoA Formyl-CoA + H₂O → Formate + CoA

Lyase-dependent pathway of 2-HIBA degradation.

Eukaryotic Significance: Lysine 2-Hydroxyisobutyrylation

In eukaryotes, 2-HIB-CoA serves as the donor molecule for lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification found on histones and other proteins.[5] This modification is catalyzed by acetyltransferases such as p300 and is implicated in the regulation of gene expression and cellular metabolism.[6] Notably, Khib has been shown to regulate glycolysis by modifying key glycolytic enzymes.[6] The "writers" (transferases like p300) and "erasers" (deacylases like HDAC2 and HDAC3) of this modification dynamically control the Khib landscape within the cell.[5]

The role of 2-HIB-CoA in lysine 2-hydroxyisobutyrylation.

Quantitative Data

Quantitative analysis of the this compound metabolic pathway is crucial for understanding its dynamics and regulation. Below are tables summarizing available kinetic data for key enzymes and representative intracellular concentrations of related short-chain acyl-CoAs.

Table 1: Kinetic Parameters of Key Enzymes in 2-HIB-CoA Metabolism

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Catalytic Efficiency (s⁻¹mM⁻¹) | Reference |

| This compound Mutase (HCM) | Aquincola tertiaricarbonis | This compound | 31 ± 4 | 0.8 ± 0.03 U/mg | - | [1] |

| (S)-3-Hydroxybutyryl-CoA | 15 ± 2 | 1.1 ± 0.04 U/mg | - | [1] | ||

| This compound Lyase | Actinomycetospora chiangmaiensis | This compound | ~120 | 1.3 s⁻¹ | ~11 | [1] |

Table 2: Representative Intracellular Concentrations of Short-Chain Acyl-CoAs in Bacteria

| Metabolite | Concentration (nmol/g dry cell weight) | Reference |

| Acetyl-CoA | up to 230 | [7] |

| Malonyl-CoA | ~50-100 | [7] |

| Succinyl-CoA | ~100-150 | [7] |

| Butyryl/Isobutyryl-CoA | ~20-50 | [7] |

Experimental Protocols

Accurate measurement of 2-HIB-CoA and its related metabolites requires robust experimental procedures. This section details methodologies for sample preparation, metabolite quantification, and enzyme activity assays.

Sample Preparation for Acyl-CoA Analysis

Objective: To quench cellular metabolism rapidly and extract acyl-CoAs for subsequent analysis.

Method 1: Sulfosalicylic Acid (SSA) Extraction [5]

-

Quenching: Rapidly quench cell cultures by adding the cell suspension to a pre-chilled solution of 5-sulfosalicylic acid (SSA) to a final concentration of 5% (w/v).

-

Cell Lysis: Subject the cell suspension to freeze-thaw cycles or sonication to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Storage: Store the extracts at -80°C until analysis.

Method 2: Organic Solvent Extraction [2]

-

Quenching and Extraction: Rapidly mix the cell culture with a pre-chilled (-20°C) extraction solvent mixture of acetonitrile/methanol/water (40:40:20, v/v/v).

-

Incubation: Incubate the mixture on ice for 15 minutes with intermittent vortexing.

-

Centrifugation: Centrifuge at high speed to pellet cell debris.

-

Supernatant Collection: Collect the supernatant.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

References

- 1. [2,4-13 C2 ]-beta-Hydroxybutyrate metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Sensitive quantification of short-chain fatty acids combined with global metabolomics in microbiome cultures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

The Role of 2-Hydroxyisobutyryl-CoA in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 2-hydroxyisobutyryl-CoA (2-HIB-CoA) in gene regulation. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of epigenetic control and its implications for human health and disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the central signaling pathways and workflows.

Introduction to this compound and Lysine 2-Hydroxyisobutyrylation (Khib)

This compound is a crucial metabolic intermediate that serves as the donor for a recently discovered post-translational modification (PTM) known as lysine 2-hydroxyisobutyrylation (Khib).[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of lysine residues on histone and non-histone proteins. Khib is an evolutionarily conserved and widespread histone mark, similar to the well-studied lysine acetylation (Kac).[2][3] It is increasingly recognized as a significant player in the regulation of chromatin structure and gene expression.[4]

The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a bulkier group than an acetyl group, which can impact protein structure and interactions. This modification has been shown to be associated with active gene transcription and is implicated in various cellular processes, including metabolism, cell cycle, and DNA repair.[1][2]

Quantitative Analysis of 2-Hydroxyisobutyrylation

Quantitative proteomics has been instrumental in identifying thousands of Khib sites on both histone and non-histone proteins and in quantifying their changes under various conditions. These studies have provided valuable insights into the regulatory roles of Khib.

Global Profiling of Khib Sites

Mass spectrometry-based proteomics has enabled the identification of a vast number of Khib sites across different species and cell types.

| Organism/Cell Line | Number of Identified Khib Sites | Number of Khib-modified Proteins | Reference |

| Human (HEK293T) - Tip60 Overexpression | 3502 | 1050 | [5] |

| Human (HCT116) - p300 targeted | 149 | - | [2] |

| Human Pancreatic Cancer | - | - | [6][7] |

| Saccharomyces cerevisiae | - | - | [8][9] |

| Arabidopsis thaliana | 41 (on histones) | - | [10][11] |

Regulation of Khib Levels by Writers and Erasers

The levels of Khib are dynamically regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it.

| Enzyme | Type | Organism/Cell Line | Key Findings | Reference |

| p300 | Writer | Human (HCT116, HEK293T) | Deletion of p300 significantly reduces Khib levels on glycolytic enzymes. Only 6 of 149 p300-targeted Khib sites overlap with p300-targeted Kac sites. | [2][3][12] |

| Tip60 | Writer | Human (HEK293T) | Overexpression of Tip60 led to the identification of 536 new Khib sites and a >2-fold increase in 13 Khib sites. | [5][13] |

| HDAC2/HDAC3 | Eraser | Human | Knockdown of HDAC2 or HDAC3 increases global histone Khib levels. | [1] |

| Rpd3p/Hos3p | Eraser | Saccharomyces cerevisiae | Required for the removal of H4K8hib during glucose starvation. | [8][9] |

| HDA6/HDA9 | Eraser | Arabidopsis thaliana | Involved in removing histone Khib marks. | [10][11] |

Khib in Response to Cellular Metabolism

Khib is intricately linked to cellular metabolism, particularly glucose homeostasis.

| Condition | Organism/Cell Line | Key Quantitative Change | Reference |

| Low glucose (0.2%) vs. Normal glucose (2%) | Saccharomyces cerevisiae | Diminished levels of H4K8hib. | [8][9] |

| Dark-induced starvation | Arabidopsis thaliana | Changes in Khib on genes involved in sugar metabolism and phenylpropanoid biosynthesis. | [10][11] |

Signaling Pathways Involving this compound

The regulation of gene expression by 2-HIB-CoA is mediated through a signaling pathway that connects cellular metabolism to epigenetic modifications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of 2-HIB-CoA and Khib in gene regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib

This protocol is adapted from established methods for histone modification ChIP-seq.[14][15][16][17][18]

Objective: To identify the genome-wide distribution of a specific histone Khib mark.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (11% solution)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Micrococcal nuclease or sonicator

-

Antibody specific for the Khib mark of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Library preparation kit for sequencing

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 0.125 M glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Lyse cells to release nuclei.

-

Lyse nuclei to release chromatin.

-

Fragment chromatin to a size range of 200-800 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the histone Khib mark.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A to remove RNA and Proteinase K to digest proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the ChIP DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of the genome enriched for the Khib mark.

-

Mass Spectrometry-based Proteomics for Khib Site Identification and Quantification

This protocol outlines a general workflow for the identification and quantification of Khib sites.[4][19][20][21][22][23][24]

Objective: To identify and quantify Khib sites on a proteome-wide scale.

Materials:

-

Protein samples (cell lysates, tissues, or purified histones)

-

Lysis buffer with protease and deacetylase inhibitors

-

Acetone or TCA for protein precipitation

-

DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin or other proteases

-

Affinity enrichment matrix with anti-Khib antibody

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Protein Extraction and Digestion:

-

Extract proteins from the sample using a suitable lysis buffer.

-

Reduce disulfide bonds with DTT or TCEP.

-

Alkylate cysteine residues with IAA.

-

Digest proteins into peptides using trypsin.

-

-

Khib Peptide Enrichment:

-

Incubate the peptide mixture with an anti-Khib antibody coupled to beads for affinity enrichment of Khib-containing peptides.

-

Wash the beads to remove non-specifically bound peptides.

-

Elute the enriched Khib peptides.

-

-

LC-MS/MS Analysis:

-

Separate the enriched peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences and the location of the Khib modification from the MS/MS spectra.

-

For quantitative analysis, use methods like label-free quantification, SILAC (stable isotope labeling with amino acids in cell culture), or TMT (tandem mass tags) to compare the abundance of Khib peptides between different samples.

-

Conclusion and Future Directions

The study of this compound and its role in gene regulation through lysine 2-hydroxyisobutyrylation is a rapidly evolving field. The evidence strongly suggests that Khib is a critical epigenetic mark that links cellular metabolism to the control of gene expression. The development of advanced proteomics and genomics techniques has been pivotal in uncovering the widespread nature and functional significance of this modification.

Future research will likely focus on:

-

Identifying the full complement of Khib writers, erasers, and readers.

-

Elucidating the precise molecular mechanisms by which Khib influences chromatin structure and transcription.

-

Investigating the role of Khib in a broader range of physiological and pathological processes.

-

Developing small molecule modulators of Khib writers and erasers as potential therapeutic agents.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and investigate the function of 2-HIB-CoA in gene regulation. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing experiments and interpreting results in this exciting area of research.

References

- 1. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone 2-Hydroxyisobutyrylation Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. 2-Hydroxyisobutyrylation on histone H4K8 is regulated by glucose homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional interplay of histone lysine 2-hydroxyisobutyrylation and acetylation in Arabidopsis under dark-induced starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional interplay of histone lysine 2-hydroxyisobutyrylation and acetylation in Arabidopsis under dark-induced starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 22. stacks.cdc.gov [stacks.cdc.gov]

- 23. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - UK [thermofisher.com]

- 24. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyisobutyryl-CoA: A Precursor to a Novel Post-Translational Modification Shaping Cellular Landscapes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) are critical regulatory mechanisms that dramatically expand the functional capacity of the proteome. Among the more recently discovered PTMs is lysine 2-hydroxyisobutyrylation (Khib), a dynamic and widespread modification that has been identified on both histone and non-histone proteins across various species, from bacteria to humans. This modification arises from the metabolic intermediate 2-hydroxyisobutyryl-Coenzyme A (2-HiBCoA) and is implicated in a diverse array of cellular processes, including gene transcription, metabolism, and cellular signaling. The reversible nature of Khib, governed by specific "writer" and "eraser" enzymes, positions it as a key regulatory hub in cellular function and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of 2-HiBCoA-mediated Khib, detailing the enzymatic machinery, its functional consequences, and methodologies for its study.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

Lysine 2-hydroxyisobutyrylation is a PTM where a 2-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification is derived from 2-hydroxyisobutyryl-CoA, a metabolite linked to various cellular metabolic pathways.[1][2] The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a hydroxyl group, which can potentially participate in hydrogen bonding.[3] These changes can lead to alterations in protein structure, protein-protein interactions, and enzymatic activity.

Khib has been identified on a multitude of proteins, with a significant enrichment in those involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, as well as in protein synthesis and degradation machinery.[1][4] This broad distribution suggests a fundamental role for Khib in cellular homeostasis.

The Enzymatic Machinery of 2-Hydroxyisobutyrylation

The levels of Khib are dynamically regulated by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

"Writers": Lysine 2-Hydroxyisobutyryltransferases

The primary enzymes responsible for catalyzing the transfer of the 2-hydroxyisobutyryl group from 2-HiBCoA to lysine residues are the histone acetyltransferases (HATs) p300 (also known as EP300) and Tip60 (KAT5) .[5]

-

p300/CBP: These closely related transcriptional co-activators are known to have broad substrate specificity. Studies have shown that p300 can utilize 2-HiBCoA as a cofactor to directly 2-hydroxyisobutyrylate histones and non-histone proteins.[6] The activity of p300/CBP is regulated by various upstream signaling pathways through post-translational modifications like phosphorylation and by protein-protein interactions.[7][8]

-

Tip60: A member of the MYST family of HATs, Tip60 has also been identified as a potent lysine 2-hydroxyisobutyryltransferase.[5] Interestingly, p300 and Tip60 appear to have distinct substrate specificities, suggesting they regulate different cellular processes through Khib.[5] The interplay between p300 and Tip60, including their mutual acetylation, can further fine-tune their activities and substrate selection.[9]

"Erasers": Lysine De-2-hydroxyisobutyrylases

The removal of the Khib mark is primarily carried out by class I histone deacetylases (HDACs).

-

HDAC2 and HDAC3: In mammalian cells, HDAC2 and HDAC3 have been identified as the major erasers of Khib.[1] Knockdown of these HDACs leads to an increase in global Khib levels.[1] The activity of HDAC3 is tightly regulated through its association with co-repressor complexes, such as NCoR/SMRT, and by post-translational modifications like phosphorylation.[10][11]

Quantitative Insights into 2-Hydroxyisobutyrylation

Proteomic studies have begun to quantify the extent and dynamics of Khib in various biological contexts.

| Organism/Cell Type | Number of Khib Sites Identified | Number of Khib Proteins Identified | Key Findings | Reference |

| Human Pancreatic Cancer | 10,367 | 2,325 | Khib is widespread in pancreatic cancer and enriched in metabolic pathways. Inhibiting the Khib writer Tip60 suppressed cancer cell proliferation. | [2][4] |

| Wheat (Triticum aestivum) | 3,004 | 1,104 | Khib is a widespread PTM in wheat, with enrichment in proteins related to ribosome activity and photosynthesis. | [12] |

| Botrytis cinerea | 5,398 | 1,181 | Khib is prevalent in this plant pathogen and may play a role in its pathogenicity. | [13] |

| Maize (Zea mays) | 2,066 | 728 | Khib levels increase upon fungal infection, and the modification is implicated in plant defense responses. | [14] |

| Human Cells (Tip60 OE) | 3,502 | 1,050 | Overexpression of Tip60 led to a significant increase in global Khib, with 13 sites showing a >2-fold increase. | [5] |

Functional Roles of 2-Hydroxyisobutyrylation

Khib plays a regulatory role in a multitude of cellular processes, with its impact on metabolism and gene regulation being particularly well-documented.

Regulation of Metabolism

A significant number of enzymes involved in central carbon metabolism are modified by Khib.[4]

-

Glycolysis: Several key glycolytic enzymes are targets of p300-mediated Khib.[6] For example, 2-hydroxyisobutyrylation of enolase 1 (ENO1) has been shown to be crucial for its catalytic activity.[6] Deletion of p300 leads to reduced Khib on glycolytic enzymes, impaired glycolysis, and increased sensitivity to glucose depletion.[6]

Gene Transcription and Chromatin Remodeling

Khib is a prevalent modification on histone proteins and is associated with active gene transcription.[3][15] The unique structural properties of the Khib mark may influence chromatin structure and the recruitment of regulatory proteins. The interplay between Khib and other histone modifications, such as acetylation, appears to be important for fine-tuning gene expression.[14]

DNA Repair

Several proteins involved in DNA double-strand break repair, such as those in the DNA-PK-Ku-eIF2-NF90-NF45 complex, are known to be 2-hydroxyisobutyrylated.[1] This suggests a potential role for Khib in maintaining genomic stability, although the precise mechanisms are still under investigation.

Signaling Pathways and Logical Relationships

The regulation and downstream effects of 2-hydroxyisobutyrylation can be visualized as a series of interconnected pathways.

Experimental Protocols for the Study of 2-Hydroxyisobutyrylation

The identification and quantification of Khib sites rely heavily on mass spectrometry-based proteomics. Below is a generalized workflow and key considerations for these experiments.

Experimental Workflow

Detailed Methodologies

A. Protein Extraction and Digestion:

-

Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and modifications. A common lysis buffer is RIPA buffer, but the specific composition may need to be optimized for the target proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent refolding.

-

In-solution or In-gel Digestion:

-

In-solution: Precipitate proteins with acetone or TCA, then resuspend and digest with a protease like trypsin.

-

In-gel: Separate proteins by SDS-PAGE, excise the protein bands of interest, and perform in-gel digestion with trypsin. This is useful for reducing sample complexity.

-

B. Affinity Enrichment of Khib Peptides:

-

Antibody Conjugation: Use a high-quality pan-specific anti-Khib antibody conjugated to agarose or magnetic beads.

-

Immunoprecipitation (IP): Incubate the digested peptide mixture with the antibody-conjugated beads. A common IP buffer is NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[12]

-

Washing: Wash the beads extensively to remove non-specifically bound peptides.

-

Elution: Elute the enriched Khib peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).

C. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the enriched peptides using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.

-

MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

MS2 Fragmentation: Select precursor ions for fragmentation using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

MS2 Scan: Analyze the fragment ions to determine the peptide sequence and the location of the Khib modification.

-

Key Parameters:

-

Mass Accuracy: High mass accuracy (<10 ppm) is crucial for confident peptide identification.

-

Resolution: High resolution in both MS1 and MS2 scans helps to distinguish between isobaric species.

-

Dynamic Exclusion: This feature prevents the repeated fragmentation of highly abundant peptides, allowing for the detection of lower abundance species.

-

-

D. Data Analysis:

-

Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS2 spectra against a protein sequence database. Specify 2-hydroxyisobutyrylation of lysine as a variable modification.

-

Localization of Modification Sites: Utilize algorithms within the search software to confidently assign the Khib modification to a specific lysine residue within a peptide.

-

Quantification: For quantitative proteomics, use label-free or stable isotope labeling methods (e.g., SILAC, TMT) to compare the abundance of Khib peptides between different samples.

-

Bioinformatics Analysis: Perform functional enrichment analysis (e.g., GO, KEGG pathways) on the identified Khib-modified proteins to gain insights into the biological processes regulated by this modification.

Conclusion and Future Directions

The discovery of this compound as a precursor to a widespread post-translational modification has opened up new avenues of research in cellular regulation. The intricate interplay between metabolism, Khib writers and erasers, and downstream effector proteins highlights the complexity and elegance of cellular signaling. For researchers and drug development professionals, understanding the nuances of Khib offers exciting opportunities. The development of specific inhibitors or activators of the enzymes that regulate Khib could provide novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.

Future research will likely focus on elucidating the full spectrum of Khib-modified proteins and their precise functional roles, uncovering the upstream signaling pathways that control the Khib machinery in response to various stimuli, and developing tools for the site-specific manipulation of Khib to dissect its physiological consequences. This in-depth technical guide serves as a foundational resource for those looking to explore this rapidly evolving and significant area of post-translational modification research.

References

- 1. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]

- 5. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic Interactions Between TIP60 and p300 Regulate FOXP3 Function Through a Structural Switch Defined by a Single Lysine on TIP60 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase 3 (HDAC3) activity is regulated by interaction with protein serine/threonine phosphatase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in the Phytopathogenic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize [frontiersin.org]

- 15. Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Lysine 2-Hydroxyisobutyrylation (Khib) in Cellular Metabolism and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of diverse cellular processes. This technical guide provides an in-depth overview of the core functions of Khib in cellular metabolism and signaling. We summarize the current understanding of the enzymatic machinery that governs Khib dynamics, its profound impact on metabolic pathways, particularly glycolysis, and its emerging role in cellular signaling cascades. This guide also presents detailed experimental protocols for the identification and characterization of Khib sites and discusses the therapeutic potential of targeting Khib-modifying enzymes in various diseases, including cancer.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

First identified in 2014, lysine 2-hydroxyisobutyrylation is a novel PTM involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1][2] This modification is distinct from other well-characterized PTMs like acetylation and methylation in its chemical structure and regulatory functions.[2] Khib is a widespread modification found in prokaryotes and eukaryotes, including humans, mice, and plants, highlighting its conserved biological importance.[3][4] Proteomic studies have identified thousands of Khib sites on a multitude of proteins, suggesting its involvement in a wide array of cellular functions.[3][5]

The installation and removal of Khib are dynamically regulated by specific enzymes, often referred to as "writers" and "erasers." The primary known writers of Khib are the histone acetyltransferases (HATs) p300/CBP and Tip60, which utilize 2-hydroxyisobutyryl-CoA as a cofactor.[3][6] Conversely, the erasers responsible for removing this modification are class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[3] The interplay between these writers and erasers dictates the cellular "Khib-ome" and its downstream functional consequences.

Khib in Cellular Metabolism

A significant body of evidence points to a central role for Khib in the regulation of cellular metabolism.[4][7] This is underscored by the high prevalence of Khib modifications on metabolic enzymes.[7]

Glycolysis and Gluconeogenesis

Khib has a profound impact on glycolysis, the central pathway for glucose metabolism.[6][7] Several key glycolytic enzymes have been identified as substrates for Khib, and this modification can directly modulate their enzymatic activity.[6][7] For instance, the writer p300 has been shown to 2-hydroxyisobutyrylate and enhance the activity of Enolase 1 (ENO1), a crucial enzyme in the glycolytic pathway.[6][7] Deletion or inhibition of p300 leads to reduced Khib levels on ENO1, decreased enzymatic activity, and impaired glycolysis.[6]

Tricarboxylic Acid (TCA) Cycle

Beyond glycolysis, Khib has been implicated in the regulation of the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration.[4] Proteomic analyses have revealed that numerous enzymes within the TCA cycle are modified by Khib, suggesting a potential regulatory role in mitochondrial energy production.[4]

Khib in Cellular Signaling

The role of Khib in cellular signaling is an emerging area of research. While direct Khib modification of core signaling proteins is still being investigated, the involvement of the Khib writers (p300/CBP) and erasers (HDACs) in major signaling pathways provides a strong link.

MAPK and PI3K-Akt Signaling Pathways

The p300/CBP coactivators are known to be integral components of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathways, which regulate cell proliferation, survival, and differentiation.[8][9][10] p300/CBP can be phosphorylated and activated by kinases in these pathways, and in turn, they can acetylate and regulate the activity of key signaling components.[8] Given that p300/CBP also function as Khib writers, it is plausible that Khib plays a role in modulating these critical signaling cascades, although direct evidence is still emerging.

Crosstalk with Other PTMs

Cellular signaling is often orchestrated by a complex interplay between different PTMs. There is growing evidence of crosstalk between Khib and other modifications, particularly phosphorylation.[11][12] Phosphorylation events can influence the recruitment of Khib writers and erasers to specific substrates, and conversely, Khib may alter the accessibility of protein kinases or phosphatases to their targets.[11] This intricate crosstalk adds another layer of complexity to the regulatory landscape of cellular signaling.

Data Presentation: Quantitative Khib Proteomics

Quantitative proteomics has been instrumental in elucidating the dynamics of the Khib-ome in response to various stimuli and in different disease states. Below are tables summarizing representative quantitative proteomics data.

| Protein | Khib Site | Fold Change (Condition vs. Control) | Biological Process | Reference |

| ENO1 | K281 | >1.5 (High Glucose) | Glycolysis | [6] |

| PKM | Multiple | >1.5 (Tumor vs. Normal) | Glycolysis | [13] |

| GAPDH | Multiple | >1.5 (Tumor vs. Normal) | Glycolysis | [13] |

| LDHA | Multiple | >1.2 (LHON vs. Control) | Glycolysis | [1][14] |

| TPI1 | Multiple | >1.5 (After Running) | Glycolysis | [13] |

Table 1: Differentially 2-hydroxyisobutyrylated proteins in metabolic pathways.

| Protein | Khib Site(s) | Fold Change (Tip60 OE vs. WT) | Cellular Component | Reference |

| RPS3 | Multiple | >2.0 | Ribosome | [3] |

| HNRNPA1 | Multiple | >2.0 | Nucleus | [3] |

| EEF2 | Multiple | >2.0 | Cytoplasm | [3] |

| MYH9 | 94 sites | Not specified | Cytoskeleton | [3] |

Table 2: Proteins with significantly altered Khib levels upon Tip60 overexpression.

Experimental Protocols

Protocol for Khib Proteomics: Immunoaffinity Enrichment and LC-MS/MS

This protocol outlines the key steps for identifying and quantifying Khib sites from cell or tissue lysates.

Figure 1: Workflow for Khib proteomics.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.[12][15]

-

-

Khib Peptide Enrichment:

-

Incubate the peptide mixture with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.[3]

-

Wash the beads extensively to remove non-specifically bound peptides.[3]

-

Elute the enriched Khib-containing peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).[3]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the raw MS/MS data against a relevant protein database using software such as MaxQuant or Proteome Discoverer.

-

Specify Khib of lysine as a variable modification.

-

Perform label-free or label-based quantification to determine the relative abundance of Khib peptides between samples.

-

Protocol for In Vitro Khib Assay

This protocol describes how to perform an in vitro 2-hydroxyisobutyrylation reaction using recombinant p300.

Figure 2: In vitro Khib assay workflow.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT):

-

Recombinant p300 enzyme.

-

Substrate protein or peptide.

-

This compound.

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the reaction products by Western blotting using a pan-Khib antibody or a site-specific Khib antibody.

-

Alternatively, for site-specific analysis, the reaction mixture can be processed for mass spectrometry.

-

Khib in Drug Development

The pivotal role of Khib in cellular metabolism and its dysregulation in diseases like cancer have positioned the enzymes that control this PTM as attractive therapeutic targets.[2][17]

Targeting Khib Writers (p300/CBP)

Inhibitors of p300/CBP have been developed and are being investigated for their anti-cancer properties.[18][19] These inhibitors can block the catalytic activity of p300/CBP, leading to a reduction in both acetylation and 2-hydroxyisobutyrylation of their substrates.[18] For example, the p300/CBP inhibitor A-485 has been shown to decrease global Khib levels and inhibit the proliferation of certain cancer cell lines.[19]

Targeting Khib Erasers (HDACs)

HDAC inhibitors are an established class of anti-cancer drugs.[20][21] While their primary mechanism of action is often attributed to the restoration of histone acetylation, their ability to increase global Khib levels by inhibiting HDAC2 and HDAC3 is an emerging area of interest.[3] The therapeutic consequences of elevating Khib levels via HDAC inhibition are currently under investigation.

References

- 1. Proteomic Profiling Reveals Increased Glycolysis, Decreased Oxidoreductase Activity and Fatty Acid Degradation in Skin Derived Fibroblasts from LHON Patients Bearing m.G11778A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sklslabs.com [sklslabs.com]

- 4. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs | EMBO Molecular Medicine [link.springer.com]

- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancing therapeutic frontiers: a pipeline of novel drugs for luminal and perianal Crohn's disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crosstalk between signaling pathways provided by single and multiple protein phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The expression of glycolysis-related proteins in urine significantly increases after running - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic analysis of ubiquitination substrates reveals a CTLH E3 ligase complex‐dependent regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Identification of KIF21B as a Biomarker for Colorectal Cancer and Associated with Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijbs.com [ijbs.com]

- 21. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star of the Epigenome: A Technical Guide to 2-Hydroxyisobutyryl-CoA and its Link to Histone Marks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histones play a pivotal role in orchestrating gene expression and cellular function. Among the expanding catalog of these modifications, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread mark with profound implications for cellular metabolism and gene regulation. This technical guide provides a comprehensive overview of 2-hydroxyisobutyryl-CoA (2-HiBCoA) as the donor for this modification and its intricate connection to histone marks. We delve into the discovery, prevalence, and functional significance of Khib, detailing the enzymatic machinery responsible for its addition ("writers") and removal ("erasers"). This guide presents quantitative data on the prevalence of Khib, detailed experimental protocols for its detection and analysis, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development, aiming to accelerate our understanding of this critical epigenetic modification and its potential as a therapeutic target.

Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)

First identified in 2014, lysine 2-hydroxyisobutyrylation (Khib) is a novel and evolutionarily conserved post-translational modification found on both histone and non-histone proteins in a wide range of organisms, from prokaryotes to eukaryotes.[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, a process that utilizes 2-hydroxyisobutyryl-Coenzyme A (2-HiBCoA) as the acyl donor.[2][3]

Khib is recognized as an active histone mark, often associated with actively transcribed genes.[4] Its discovery has expanded our understanding of the crosstalk between cellular metabolism and epigenetic regulation, as the availability of 2-HiBCoA, a metabolite, directly influences the landscape of this histone modification.[3] Khib has been implicated in a variety of fundamental cellular processes, including glucose metabolism, amino acid synthesis, glycolysis, and DNA repair, highlighting its broad biological significance.[1][2]

The "Writers" and "Erasers" of Khib

The dynamic nature of Khib is maintained by the opposing actions of "writer" enzymes that install the mark and "eraser" enzymes that remove it.

-

Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes responsible for catalyzing the transfer of the 2-hydroxyisobutyryl group from 2-HiBCoA to lysine residues are the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) .[4] Another identified writer is Tip60 (KAT5) .[5][6] These enzymes exhibit promiscuous acyltransferase activity, utilizing various acyl-CoAs in addition to acetyl-CoA.

-

Erasers (De-2-hydroxyisobutyrylases): The removal of the Khib mark is primarily carried out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[2][5][6] This finding underscores the broader substrate specificity of these enzymes beyond deacetylation.

Quantitative Data on 2-Hydroxyisobutyrylation

The advent of high-resolution mass spectrometry has enabled the identification and quantification of thousands of Khib sites on a proteome-wide scale. The following tables summarize key quantitative findings from various studies.

| Organism/Cell Line | Number of Khib Sites Identified | Number of Khib-modified Proteins | Reference |

| Human Pancreatic Cancer | 10,367 | 2,325 | [5] |

| Proteus mirabilis | 4,735 | 1,051 | |

| Candida albicans | 6,659 | 1,438 | |

| Wheat (Triticum aestivum L.) | 3,004 | 1,104 | |

| Rice (Oryza sativa) | 9,916 | 2,512 | |

| Physcomitrella patens | 11,976 | 3,001 | |

| HeLa Cells | 6,548 | 1,725 |

Table 1: Summary of Identified Lysine 2-Hydroxyisobutyrylation Sites and Proteins in Various Organisms. This table highlights the widespread nature of Khib across different species and cell types.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |

| p300 | Isobutyryl-CoA | 1.1 ± 0.2 | 0.02 ± 0.001 | 0.018 | |

| HDAC1 | Benzamide Inhibitor | Kd (nM) | kon (M-1s-1) | koff (s-1) | |

| HDAC2 | Benzamide Inhibitor | Kd (nM) | kon (M-1s-1) | koff (s-1) |

Table 2: Kinetic Parameters of Enzymes Involved in Lysine Acylation. Note: Direct kinetic data for p300 with this compound and for HDACs with 2-hydroxyisobutyrylated substrates are still emerging. The data for isobutyryl-CoA provides an approximation of p300's activity with short-chain acyl-CoAs. The kinetic constants for HDAC inhibitors illustrate the slow-binding nature of some inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound and its associated histone marks.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib

This protocol outlines the steps for identifying the genomic localization of Khib.

-

Cell Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Sonication:

-

Resuspend cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with a Khib-specific antibody (e.g., PTM Biolabs, PTM-1401) or a control IgG overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare the DNA library for sequencing according to the manufacturer's instructions (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of Khib enrichment.

-

Perform downstream analysis such as peak annotation, motif analysis, and correlation with gene expression data.

-

Mass Spectrometry for Khib Site Identification and Quantification

This protocol describes a general workflow for identifying and quantifying Khib sites on histones.

-

Histone Extraction:

-

Isolate nuclei from cells or tissues.

-

Extract histones using an acid extraction method (e.g., with 0.4 N H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

-

Protein Digestion:

-

Resuspend the histone pellet and digest with an appropriate protease (e.g., trypsin) overnight.

-

-

Enrichment of Khib Peptides:

-

Use a Khib-specific antibody to enrich for peptides containing the 2-hydroxyisobutyryl-lysine modification.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

-

Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database to identify the peptides and the location of the Khib modification. The mass shift for Khib is +86.0368 Da.

-

For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to compare the abundance of Khib peptides between different samples.

-

In Vitro Enzyme Activity Assays

p300 2-Hydroxyisobutyryltransferase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant p300, a histone H3 or H4 peptide substrate, this compound, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the 2-hydroxyisobutyrylated peptide using either MALDI-TOF mass spectrometry to observe the mass shift or by immunoblotting with a Khib-specific antibody.

HDAC De-2-hydroxyisobutyrylation Activity Assay:

-

Substrate Preparation: Synthesize a peptide substrate containing a 2-hydroxyisobutyrylated lysine residue.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HDAC2 or HDAC3, the Khib peptide substrate, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Analyze the reaction products using HPLC or mass spectrometry to quantify the amount of the deacetylated peptide.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involved in 2-hydroxyisobutyrylation.

Figure 1: Metabolic origin and epigenetic regulation of histone lysine 2-hydroxyisobutyrylation.

Figure 2: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Khib.

Figure 3: Experimental workflow for Mass Spectrometry-based identification and quantification of Khib.

Conclusion and Future Directions

The discovery of lysine 2-hydroxyisobutyrylation has unveiled a new layer of complexity in the epigenetic regulation of gene expression and its interplay with cellular metabolism. The identification of p300/CBP and HDAC2/3 as the primary writers and erasers of this mark provides crucial targets for further investigation and potential therapeutic intervention. The methodologies outlined in this guide offer a robust framework for researchers to explore the functional consequences of Khib in various biological contexts.

Future research should focus on several key areas:

-

Elucidating the complete metabolic pathway of 2-HiBCoA synthesis in eukaryotes.

-

Determining the specific kinetic parameters of writers and erasers with 2-hydroxyisobutyrylated substrates.

-

Investigating the crosstalk between Khib and other post-translational modifications.

-

Developing specific inhibitors for the enzymes that regulate Khib to probe its function and assess its therapeutic potential in diseases such as cancer and metabolic disorders.

A deeper understanding of the mechanisms governing 2-hydroxyisobutyrylation will undoubtedly provide novel insights into the epigenetic control of cellular processes and may pave the way for the development of new diagnostic and therapeutic strategies.

References

- 1. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of histone deacetylase activities and functions by phosphorylation and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of p300 Histone Acetyltransferase Activity Is an Early Endothelial Response to Laminar Shear Stress and Is Essential for Stimulation of Endothelial Nitric-oxide Synthase mRNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Enzymes Involved in 2-Hydroxyisobutyryl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyryl-CoA (2-HIB-CoA) is a crucial metabolic intermediate situated at the crossroads of various cellular processes, including amino acid catabolism and post-translational protein modification. Its synthesis is intricately linked to the valine catabolic pathway and the isomerization of other hydroxyacyl-CoA molecules. Dysregulation of 2-HIB-CoA metabolism has been implicated in several metabolic disorders, making the enzymes responsible for its synthesis attractive targets for further research and therapeutic development. This technical guide provides a comprehensive overview of the core enzymes involved in 2-HIB-CoA synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.

Core Enzymes and Pathways

The synthesis of this compound primarily occurs through two main pathways:

-

Valine Catabolism: The breakdown of the branched-chain amino acid valine produces 3-hydroxyisobutyryl-CoA, which can be a precursor to 2-HIB-CoA.

-

Isomerization of 3-Hydroxybutyryl-CoA: The direct conversion of 3-hydroxybutyryl-CoA to this compound is catalyzed by a specific mutase.

The key enzymes involved in these pathways are:

-

Enzymes of the Valine Catabolic Pathway:

-

Branched-chain aminotransferase (BCAT)

-

Branched-chain α-keto acid dehydrogenase complex (BCKDC)

-

Isobutyryl-CoA dehydrogenase

-

Methacrylyl-CoA hydratase (Crotonase)

-

3-Hydroxyisobutyryl-CoA hydrolase (HIBCH)

-

-

This compound Mutase

-

2-Hydroxyisobutyric Acid-CoA Ligase (HCL)

This guide will focus on the enzymes directly producing or acting upon this compound and its immediate precursors.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Reference |

| This compound Lyase | Actinomycetospora chiangmaiensis DSM 45062 | This compound | ~120 | ~1.3 | - | ~11 | [1] |

| This compound Mutase (HCM) | Aquincola tertiaricarbonis | This compound | 3.0 ± 0.3 | 0.28 ± 0.01 | 1.1 ± 0.02 (U/mg) | - | [2][3] |

| This compound Mutase (HCM) | Aquincola tertiaricarbonis | (S)-3-Hydroxybutyryl-CoA | 2.5 ± 0.2 | 0.35 ± 0.01 | 1.4 ± 0.02 (U/mg) | - | [2][3] |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Human lymphoblastoid cells (mutant p.A96D) | Methacrylyl-CoA | 20.1 ± 6.6 | - | - | - | [4] |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Human lymphoblastoid cells (control) | Methacrylyl-CoA | 3.7 ± 0.7 | - | - | - | [4] |

Table 2: Enzyme Activity Data

| Enzyme | Organism/Tissue | Condition | Specific Activity | Reference |

| This compound Lyase | Actinomycetospora chiangmaiensis DSM 45062 (crude extract) | 2-HIBA-grown cells | 2.9 ± 0.1 nmol min−1 mg protein−1 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assay for 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity

This protocol is based on a coupled enzyme assay using crotonase with methacrylyl-CoA as a substrate.[4]

Materials:

-

Cell lysate (from patient lymphoblastoid cells or HEK293 cells transiently expressing HIBCH)

-

Solubilization buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 0.5% (w/v) Triton X-100, 0.1 mM phenylmethanesulfonyl fluoride (PMSF), 10 µM N-tosyl-l-phenylalanine chloromethyl ketone (TPCK), and 10 µg/mL leupeptin.

-

Assay cocktail: 100 mM Tris–HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Triton X-100, and 0.1 mM 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB).

-

Methacrylyl-CoA (substrate)

-

Crotonase

-

Spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

-

Cell Lysis: Solubilize cells in the solubilization buffer.

-

Reaction Mixture: In a cuvette, prepare the assay cocktail.

-

Reaction Initiation: Start the reaction by adding the cell lysate (enzyme source), 0.2 mM methacrylyl-CoA, and crotonase (10 units/mL) to the assay cocktail at 30°C.

-

Measurement: Monitor the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

-

Calculation: One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute. The protein concentration of the cell lysate should be determined using a standard method like the Bradford assay to calculate the specific activity.

Protocol 2: HPLC-Based Assay for this compound Mutase Activity

This protocol is adapted from studies on the bacterial this compound mutase.[2][6][7]

Materials:

-

Purified this compound mutase (reconstituted from its subunits, HcmA and HcmB, if applicable).

-

Assay buffer: e.g., 50 mM potassium phosphate buffer (pH 6.6).

-

This compound (substrate).

-

Adenosylcobalamin (coenzyme B12), if required by the specific mutase.

-

HPLC system with a suitable reverse-phase column (e.g., C18).

-

Mobile phase appropriate for separating CoA esters.

-

Quenching solution (e.g., acidic solution like perchloric acid).

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, the purified mutase, and adenosylcobalamin (if needed). Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Reaction Initiation: Start the reaction by adding the substrate, this compound.

-

Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to remove precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Data Analysis: Monitor the elution of the substrate (this compound) and the product (3-hydroxybutyryl-CoA) by detecting the absorbance at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA). Quantify the peak areas to determine the concentrations of the substrate and product over time. The initial reaction velocity can be calculated from the linear phase of product formation.

Protocol 3: Spectrophotometric Assay for 2-Hydroxyisobutyric Acid-CoA Ligase Activity

This is a general protocol for assaying CoA ligase activity by detecting the release of Coenzyme A using DTNB.[8][9]

Materials:

-

Purified 2-hydroxyisobutyric acid-CoA ligase.

-